molecular formula C24H26N2O B333349 4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE

4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE

Cat. No.: B333349
M. Wt: 358.5 g/mol
InChI Key: KFWVMXGUBUJZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with an azepane ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the azepane ring and the dimethylphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azepanyl[2-(2-methylphenyl)-4-quinolinyl]methanone
  • 1-Azepanyl[4-(1-piperidinylcarbonyl)-1-piperazinyl]methanone
  • 1-azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone

Uniqueness

4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

azepan-1-yl-[2-(2,4-dimethylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C24H26N2O/c1-17-11-12-19(18(2)15-17)23-16-21(20-9-5-6-10-22(20)25-23)24(27)26-13-7-3-4-8-14-26/h5-6,9-12,15-16H,3-4,7-8,13-14H2,1-2H3

InChI Key

KFWVMXGUBUJZMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4)C

Origin of Product

United States

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